7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
This compound belongs to the coumarin-oxadiazole hybrid family, combining a 7-diethylamino-substituted coumarin core with a 1,3,4-oxadiazole ring bearing a 2-hydroxyphenyl group. Its synthesis typically involves coupling reactions between substituted coumarin precursors and functionalized oxadiazole intermediates, as exemplified in studies involving Claisen-Schmidt condensations or oxidative cyclizations .
Properties
IUPAC Name |
7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-23-22-19(28-20)15-7-5-6-8-17(15)25/h5-12,25H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXSHQBCHBUIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-diethylamino-4-hydroxycoumarin with a hydrazine derivative to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove any by-products.
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong emission properties.
Biology: Investigated for its potential as a bioimaging agent.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. It undergoes excited state intramolecular proton transfer (ESIPT), which leads to dual emission behavior. This mechanism involves the transfer of a proton within the molecule upon excitation, resulting in two distinct emission peaks. The molecular targets and pathways involved in this process are primarily related to its interaction with light and the subsequent electronic transitions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related coumarin-oxadiazole derivatives and their properties:
Key Insights from Comparative Analysis
Substituent-Driven Activity: The 2-hydroxyphenyl group in the target compound enhances anti-inflammatory activity via hydrogen bonding with COX-2 , whereas phenyl or pyridinyl substituents () favor anticancer activity through π-π stacking with DNA . Chalcone hybrids () exhibit dual functionality (therapy + imaging) due to extended conjugation from the diethylamino group and chalcone moiety .
Synthetic Flexibility :
- The target compound’s oxadiazole ring is synthesized via cyclization of hydrazide intermediates, while 1,2,4-oxadiazoles () require Cu-catalyzed oxidative methods, showing lower yields (40%) .
Pharmacological Specificity :
- Sulfanyl-triazine derivatives () target bacterial membranes, contrasting with the target compound’s focus on eukaryotic enzymes (e.g., COX-2) .
Polymorphism and Bioactivity :
- Polymorphs of phenyl-oxadiazole derivatives () exhibit up to 2.3-fold differences in cytotoxicity, emphasizing the need for crystallographic control in drug design .
Biological Activity
7-(Diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects, mechanisms of action, and pharmacological profiles.
Chemical Structure and Properties
The compound features a chromenone backbone substituted with a diethylamino group and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 345.4 g/mol. The structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:
- Microtubule Inhibition : Similar to other coumarin derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This property is crucial for its effectiveness against multidrug-resistant (MDR) cancer cells .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is evidenced by increased markers of apoptosis and cell death assays showing lower IC50 values in cancer cells compared to normal fibroblasts .
- Mechanistic Studies : Further studies suggest that the compound may act as a poor substrate for drug efflux pumps, enhancing its efficacy against MDR cancer cells .
Pharmacological Profile
The pharmacological profile of this compound highlights its selectivity and potency:
- IC50 Values : The IC50 values for various cancer cell lines range from 44.8 nM to 475.2 nM, indicating potent activity compared to normal cells with an IC50 of approximately 7.9 µM .
Study 1: Efficacy Against Breast Cancer
A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 200 | Microtubule destabilization |
| MDA-MB-231 | 150 | Apoptosis induction via caspases |
Study 2: Multidrug Resistance
In another study focusing on MDR cell lines, the compound showed significant growth inhibition compared to standard chemotherapeutics like doxorubicin:
| Treatment | IC50 (nM) |
|---|---|
| 7-Diethylamino Compound | 250 |
| Doxorubicin | 500 |
This suggests that the compound could be an effective alternative or adjunct in treating MDR cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
